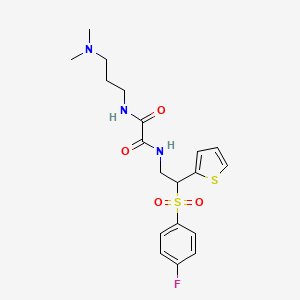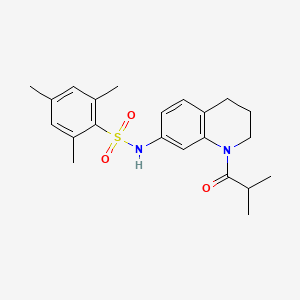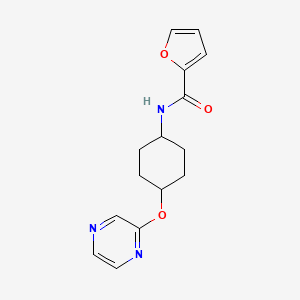![molecular formula C19H25N3O4S B2701746 3-Cyclopropyl-1-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097916-02-2](/img/structure/B2701746.png)
3-Cyclopropyl-1-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a cyclopropyl group, a piperidine ring, and an imidazolidine-2,4-dione group. The presence of these groups suggests that this compound could have interesting chemical properties and potential uses in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopropyl group might be introduced using a cyclopropanation reaction, the piperidine ring might be synthesized via a cyclization reaction, and the imidazolidine-2,4-dione group might be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group, piperidine ring, and imidazolidine-2,4-dione group would each contribute to the overall structure. The presence of these rings suggests that the molecule might have a fairly rigid structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the cyclopropyl group might undergo ring-opening reactions, the piperidine ring might participate in nucleophilic substitution reactions, and the imidazolidine-2,4-dione group might be involved in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polarity of its functional groups, its melting and boiling points might depend on the strength of the intermolecular forces between its molecules, and its reactivity might be influenced by the presence of reactive groups like the cyclopropyl group or the imidazolidine-2,4-dione group .科学的研究の応用
Chemical Synthesis and Pharmacological Activity
A notable study in the realm of chemical synthesis and preliminary pharmacological evaluation focuses on the development of imidazo[2,1-f]purine-2,4-dione derivatives, showcasing potent 5-HT(1A) receptor ligands through in vitro evaluations. Compounds synthesized demonstrated anxiolytic-like and antidepressant activities in preclinical models, comparable to established drugs like Diazepam and Imipramine, underscoring the potential for new therapeutic agents with anxiolytic and antidepressant efficacy (Zagórska et al., 2009).
Novel Therapeutic Agents
The characterization of 3-cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride (LEI-101) as a novel, peripherally restricted cannabinoid CB2 receptor agonist reveals its potential as a therapeutic agent, particularly in preventing cisplatin-induced nephrotoxicity. This highlights the chemical's utility in developing new treatments for medical conditions related to cannabinoid receptors, demonstrating its significant therapeutic potential (Mukhopadhyay et al., 2016).
Anticancer Activity
Research into piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives explores their synthesis and evaluation for anticancer activity. These compounds, upon screening, exhibited notable anticancer activity against various cancer cell lines, indicating their potential in developing new anticancer therapies (Kumar et al., 2013).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is highly reactive or unstable, it might pose a risk of explosion. If it is toxic or bioactive, it might pose a risk to health. Proper handling and disposal procedures should be followed when working with this compound .
将来の方向性
The future directions for research on this compound could be very broad, given its complex structure and the potential for interesting chemical properties. Researchers might explore its potential uses in various fields, investigate its mechanism of action, or study its behavior under different conditions .
特性
IUPAC Name |
3-cyclopropyl-1-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-13-3-6-17(14(2)11-13)27(25,26)20-9-7-15(8-10-20)21-12-18(23)22(19(21)24)16-4-5-16/h3,6,11,15-16H,4-5,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELQAPDSIQNFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[2-(2-Methyl-1,3-thiazol-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2701663.png)
![7-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2701664.png)
![(2R)-2-[(2-Cyclopent-2-en-1-ylacetyl)amino]propanoic acid](/img/structure/B2701666.png)


![(2S)-2-Amino-4,4,5,5-tetradeuterio-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid](/img/structure/B2701670.png)


![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2701675.png)
![4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2701677.png)
![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2701680.png)
![3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2701681.png)

![2-Chloro-1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2701684.png)